molecular formula C8H4BrF3N2 B12500888 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B12500888
M. Wt: 265.03 g/mol
InChI Key: LQIQMTGLNVXNCE-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbenes upon exposure to ultraviolet light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

    Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine derivatives under acidic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or other brominating agents.

    Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine can undergo various chemical reactions, including:

    Photolysis: Upon exposure to ultraviolet light, the diazirine ring can break, forming a highly reactive carbene intermediate.

    Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Photolysis: Ultraviolet light sources are used to induce photolysis.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Photolysis: Formation of carbenes, which can further react with surrounding molecules.

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced products depending on the reagents used.

Scientific Research Applications

3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine has various applications in scientific research, including:

    Chemistry: Used as a photoaffinity label to study molecular interactions.

    Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.

    Industry: Utilized in the development of new materials and photoreactive coatings.

Mechanism of Action

The primary mechanism of action for 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can then react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
  • 3-(3-chlorophenyl)-3-(trifluoromethyl)-3H-diazirine
  • 3-(3-bromophenyl)-3-(difluoromethyl)-3H-diazirine

Uniqueness

3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a bromophenyl group and a trifluoromethyl group, which can influence its reactivity and the types of interactions it can study. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the bromophenyl group can participate in various substitution reactions.

Properties

IUPAC Name

3-(3-bromophenyl)-3-(trifluoromethyl)diazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-1-2-5(4-6)7(13-14-7)8(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIQMTGLNVXNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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